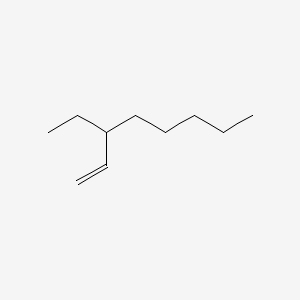

1-Octene, 3-ethyl-

Description

Significance of Branched Alpha-Olefins in Organic Chemistry and Polymer Science

Higher olefins, both linear and branched, are crucial intermediates in the chemical industry, serving as building blocks for a wide range of products. americanchemistry.com They are foundational materials for manufacturing polymers, plasticizer alcohols, lubricants, surfactants, and agricultural chemicals. americanchemistry.comexxonmobilchemical.com

In organic chemistry, the position of the double bond in alpha-olefins enhances their reactivity, making them valuable for various chemical syntheses. wikipedia.org Branched alpha-olefins are of particular interest as their structure influences the properties of downstream products. The introduction of branches is a key strategy for producing synthetic lubricants, highly transparent plastics, and specialized membranes for gas separation. uni-bayreuth.de For instance, branching in the hydrocarbon chain affects the packing of molecules, which in turn alters physical properties like melting and boiling points. masterorganicchemistry.com

In polymer science, branched alpha-olefins are frequently used as comonomers in polymerization processes, especially with ethylene (B1197577). d-nb.infogoogle.com The incorporation of these branched comonomers into a polymer chain like polyethylene (B3416737) disrupts the crystalline structure. d-nb.infonumberanalytics.com This modification is a critical method for controlling the polymer's properties, such as:

Density and Crystallinity: Increasing the number of branches reduces the polymer's density and crystallinity, leading to materials like Linear Low-Density Polyethylene (LLDPE). researchgate.net

Mechanical Properties: The degree of branching affects the flexibility, toughness, and clarity of the final plastic. d-nb.info

Rheology: Long-chain branches, in particular, have a significant impact on the melt flow properties of polymers, which is important for processing applications. d-nb.info

Catalyst systems, including Ziegler-Natta and metallocene catalysts, are employed to facilitate the copolymerization of ethylene with alpha-olefins, allowing for precise control over the resulting polymer's microstructure and characteristics. numberanalytics.comresearchgate.net

Overview of Academic Research on 1-Octene (B94956), 3-ethyl- and Related Structures

Direct academic research focusing exclusively on 1-Octene, 3-ethyl- is limited. However, its chemical behavior and potential applications can be inferred from studies on structurally similar compounds and related chemical processes.

Research on the oligomerization of 1-octene using acid-based catalysts has shown the formation of various branched C8 isomers, such as 3-methyl-1-heptene, through isomerization reactions that occur in parallel with dimerization. ub.edu This indicates that branched structures can be generated from linear alpha-olefins under certain catalytic conditions.

More relevant are studies involving the polymerization of other branched alpha-olefins. For example, extensive research has been conducted on 3-ethyl-1-hexene, a lower molecular weight analogue of 1-Octene, 3-ethyl-. Patents describe the polymerization of 3-ethyl-1-hexene using transition metal catalysts (e.g., titanium trichloride) to produce homopolymers with very high crystalline melting points (around 425°C to 435°C), suggesting utility in high-temperature applications. google.com Furthermore, prepolymers of 3-ethyl-1-hexene have been used to create catalyst compositions for polymerizing other olefins, such as 4-methyl-1-pentene, to yield polymers with improved optical properties like clarity. google.com.pg

Studies on the copolymerization of ethylene with various alpha-olefins provide further context. The size and structure of the alpha-olefin comonomer significantly impact its incorporation into the polymer chain and the activity of the catalyst. researchgate.net For example, in copolymerizations using specific vanadium-based catalysts, 1-hexene (B165129) was incorporated more readily than the larger 1-octene molecule, which in turn was incorporated more easily than 1-decene (B1663960). researchgate.net This suggests that steric hindrance plays a crucial role, and the specific structure of 1-Octene, 3-ethyl- would likewise influence its reactivity and incorporation rate in such polymerization reactions. The copolymerization of ethylene with N-acetyl-O-(8-bromo-1-octene) has also been studied, demonstrating that functionalized octene derivatives can be successfully incorporated into polyethylene chains using specialized titanium catalysts to modify surface properties like hydrophilicity. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

74630-08-3 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

3-ethyloct-1-ene |

InChI |

InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h5,10H,2,4,6-9H2,1,3H3 |

InChI Key |

FVGYFLMOMXMNKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)C=C |

Origin of Product |

United States |

Synthetic Pathways for 1 Octene, 3 Ethyl and Analogous Branched Olefins

Olefin Oligomerization Approaches

Oligomerization of light olefins, particularly ethylene (B1197577) and lower alpha-olefins, stands as a primary method for the synthesis of higher molecular weight branched alkenes. These processes often rely on highly selective catalyst systems to control the degree of polymerization and the formation of specific isomers.

Selective Ethylene Tetramerization to Branched Octenes

The selective tetramerization of ethylene to produce 1-octene (B94956) is a significant industrial process, and interestingly, it can also lead to the formation of branched octene isomers. The most prominent catalyst systems for this transformation are based on chromium, typically activated by methylaluminoxane (B55162) (MAO), and feature diphosphinoamine (PNP) ligands. researchgate.netgoogle.com The reaction mechanism is believed to proceed through a metallacycle intermediate. researchgate.net The selectivity towards 1-octene versus its isomers and other oligomers like 1-hexene (B165129) is highly dependent on the catalyst structure and reaction conditions. d-nb.infonih.gov

The nature of the substituents on the PNP ligand plays a critical role in directing the selectivity of the ethylene tetramerization. For instance, chromium catalysts with N-aryl-functionalized PNP ligands have been extensively studied. nih.gov The electronic and steric properties of these ligands influence the stability of the metallacyclic intermediates, thereby affecting the product distribution. mdpi.com While high selectivity for linear 1-octene is often the primary goal, the formation of branched isomers is a notable side reaction. d-nb.info

Recent research has shown that modifying the ligand framework can tune the product distribution. For example, chromium catalysts with trifluoromethyl-substituted N-aryl PNP ligands, when activated with MMAO-3A, have demonstrated high activity and selectivity for 1-octene. nih.gov The reaction conditions, such as temperature and pressure, also significantly impact the product slate. Higher temperatures and lower pressures tend to favor the formation of 1-hexene over 1-octene. researchgate.net

The co-oligomerization of ethylene with the 1-hexene and 1-octene products can also lead to the formation of higher, branched olefins. researchgate.net This highlights the complexity of the reaction network and the potential for generating a range of branched hydrocarbons.

Table 1: Ethylene Tetramerization Product Distribution with Cr/PNP/MMAO Catalyst System Data compiled from various sources demonstrating typical product distributions under optimized conditions.

| Product | Selectivity (wt%) |

| 1-Hexene | 10 - 30 |

| 1-Octene | 60 - 80 |

| C10+ Olefins | 5 - 15 |

| Polyethylene (B3416737) | < 5 |

Self-Oligomerization of Lower Alpha-Olefins to Branched Isomers

The oligomerization of lower alpha-olefins, such as propylene (B89431) and butene, provides another route to branched C10 olefins. Nickel-based catalysts, often supported on materials like zincosilicates or aluminosilicates, are effective for this transformation. researchgate.netacs.org These catalysts can promote the dimerization, trimerization, and tetramerization of the starting olefins, leading to a mixture of higher molecular weight products. researchgate.net

For instance, the oligomerization of propylene over nickel-exchanged zincosilicate catalysts yields a mixture of C6 and C9 products, with a notable fraction of branched isomers. acs.org The acidity of the catalyst support plays a role in the degree of branching, with less acidic supports favoring the formation of more linear products. acs.org The reaction conditions, including temperature and pressure, also influence the product distribution.

The oligomerization of propene over modified ZSM-5 zeolites has been shown to produce a range of hydrocarbons, with C6-C10 olefins being significant products. redalyc.org The resulting oligomers are predominantly olefins with a low degree of branching. redalyc.org The co-oligomerization of different light olefins, such as ethylene and propylene, can further increase the complexity of the product mixture, offering pathways to a wider variety of branched structures. csic.es

Table 2: Propylene Oligomerization over Ni-based Catalysts Illustrative product distribution for the oligomerization of propylene.

| Product Fraction | Selectivity (wt%) | Key Components |

| C6 Olefins | 40 - 60 | Hexenes (linear and branched) |

| C9 Olefins | 20 - 30 | Nonenes (linear and branched) |

| C12+ Olefins | 10 - 20 | Dodecenes and higher oligomers |

Dehydration Routes to Branched Olefins

The dehydration of alcohols presents a viable pathway to the corresponding olefins. This elimination reaction is typically catalyzed by strong acids or solid acid catalysts, such as alumina, at elevated temperatures. libretexts.orglibretexts.org The specific structure of the starting alcohol dictates the structure of the resulting alkene. To synthesize 1-Octene, 3-ethyl-, the corresponding alcohol, 3-ethyl-1-octanol, would be the required precursor.

The dehydration of branched alcohols is a known process. For example, a patent describes the dehydration of branched 1-alkanols having 4 to 14 carbon atoms, including 2-ethyl-1-hexanol, in the presence of γ-alumina catalysts. google.com The dehydration of 2-ethyl-1-hexanol would yield 3-ethyl-1-hexene, an isomer of the target compound. The reaction temperatures for such dehydrations are typically in the range of 260 to 350 °C. google.com

The mechanism for alcohol dehydration depends on the structure of the alcohol. Primary alcohols generally proceed through an E2 mechanism, while secondary and tertiary alcohols favor an E1 mechanism involving a carbocation intermediate. libretexts.org The stability of the carbocation influences the reaction rate, with tertiary alcohols dehydrating more readily than secondary or primary alcohols. byjus.com The use of different catalysts, such as zinc aluminate, can influence the optimal reaction temperature and product yield. google.com

Base-catalyzed dehydration of fatty alcohols has also been explored as a route to linear alpha-olefins, offering an alternative to acid-catalyzed methods. rsc.org

Cracking and Other Fragmentation Reactions Yielding Branched Alkenes

Cracking processes, which involve the breaking of larger hydrocarbon molecules into smaller, more valuable ones, can be a source of branched alkenes. Both thermal and catalytic cracking are employed in the petrochemical industry.

Thermal Cracking (Steam Cracking): Steam cracking operates at very high temperatures (around 850 °C) and is a primary method for producing light alkenes like ethylene and propylene. wikipedia.org The feedstock, which can range from light hydrocarbons like ethane (B1197151) and propane (B168953) to heavier fractions like naphtha and gas oil, is heated with steam in the absence of oxygen. wikipedia.orgessentialchemicalindustry.org While the primary products are small olefins, the process also yields a complex mixture of other hydrocarbons, including some branched alkenes. mdpi.com The product distribution is highly dependent on the feedstock composition and the severity of the cracking conditions. essentialchemicalindustry.org For instance, cracking naphtha (a mixture of C5 to C10 hydrocarbons) can produce a range of olefins. essentialchemicalindustry.org

Catalytic Cracking: Catalytic cracking is a cornerstone of modern refineries, used to convert heavy hydrocarbon fractions into gasoline and other lighter products. This process typically employs zeolite catalysts at temperatures around 500°C. libretexts.orgchemguide.co.uk A key feature of catalytic cracking is its propensity to produce high proportions of branched alkanes and alkenes, which are valuable for increasing the octane (B31449) number of gasoline. essentialchemicalindustry.orgpsu.edu The mechanism involves the formation of carbocation intermediates on the acidic sites of the zeolite catalyst, which can readily undergo isomerization to form more stable branched structures before cracking. libretexts.org This results in a product slate rich in branched C3-C6 hydrocarbons, with very few olefins larger than butylene. psu.edu

Table 3: Comparison of Typical Products from Thermal and Catalytic Cracking of n-Alkanes Adapted from data comparing the cracking of C16 alkanes. psu.edu

| Cracking Type | Major Products | Key Characteristics |

| Thermal Cracking | C1 and C2 gases (methane, ethylene) | High yield of light, straight-chain olefins. |

| Catalytic Cracking | C3-C6 hydrocarbons | High yield of branched alkanes and alkenes; significant aromatization. |

Novel Catalytic Routes for Branched Olefin Synthesis

Research into new catalytic methods continues to provide innovative pathways for the synthesis of branched olefins with high selectivity.

A significant recent development is the direct synthesis of branched alpha-olefins from ethylene via trimerization and tetramerization using molecular titanium catalysts. uni-bayreuth.deresearchgate.net These catalysts have shown high activity and selectivity for the formation of branched products such as 3-methylenepentane (a branched C6) and 4-ethylhex-1-ene (a branched C8 and an isomer of 3-ethyl-1-octene). uni-bayreuth.deresearchgate.net The choice of activator and reaction conditions are key to steering the selectivity towards either the branched trimer or tetramer. uni-bayreuth.de This approach represents a direct and atom-economical route to specific branched olefins from a simple and abundant feedstock.

Olefin metathesis is another powerful tool in synthetic organic chemistry that can be applied to the synthesis of branched alkenes. wikipedia.org This reaction involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, molybdenum, or tungsten. wikipedia.orgharvard.edu Cross-metathesis between a simple alpha-olefin and a more complex internal olefin can be used to construct new, branched olefinic structures. mdpi.comgoogle.com For instance, the ethenolysis (cross-metathesis with ethylene) of an internal olefin can produce a terminal alkene. google.com While not a direct synthesis of 1-Octene, 3-ethyl-, metathesis offers a versatile strategy for the synthesis of a wide array of substituted olefins.

Catalytic Systems for the Production and Transformation of 1 Octene, 3 Ethyl

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for the synthesis and transformation of 1-octene (B94956), 3-ethyl-.

Palladium-Based Catalysts in Branched Olefin Synthesis

Palladium-based catalysts are renowned for their versatility in C-C bond formation and are instrumental in the synthesis of branched olefins. The synthesis of molecules structurally related to 1-octene, 3-ethyl- can be achieved through palladium-catalyzed reactions. For instance, palladium-catalyzed telomerization of 1,3-dienes with nucleophiles is a powerful method for producing functionalized C8 derivatives, which can be precursors to branched octenes. rsc.org A notable industrial application is the Dow process, which produces 1-octene from the telomerization of 1,3-butadiene (B125203) and methanol. rsc.org

The mechanism of palladium-catalyzed olefin functionalization often involves key steps such as migratory insertion and β-hydride elimination. In the context of creating a 3-ethyl-1-octene structure, a strategic C-C bond formation is required. This can be envisioned through a palladium-catalyzed cross-coupling reaction. For example, a three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles, catalyzed by a palladium/Xantphos system, has been shown to produce 1,3-disubstituted allenes. acs.org This methodology highlights the capability of palladium catalysts to assemble complex carbon skeletons.

The "chain-walking" ability of certain α-diimine palladium(II) catalysts allows for the synthesis of polymers with controlled branching. acs.orgmdpi.com While primarily used for polymerization, the underlying principles of migratory insertion and isomerization are relevant to the synthesis of specific branched olefins. By carefully tuning the ligand structure and reaction conditions, it is possible to influence the regioselectivity of olefin insertion and control the formation of branched products. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Olefin Functionalization

| Catalyst System | Reactants | Product Type | Key Mechanistic Feature |

| Palladium/Triarylphosphine | 1,3-Butadiene, Methanol | 1-Methoxy-2,7-octadiene | Telomerization |

| Pd(dba)₂ / Xantphos | 1,1-Dibromoalkene, Vinylzinc Chloride, Nucleophile | 1,3-Disubstituted Allene | Cross-coupling and Allylic Substitution |

| α-Diimine Pd(II) | α-Olefins | Branched Polymers | Chain-walking Isomerization |

This table provides illustrative examples of palladium-catalyzed reactions relevant to the synthesis of complex olefins.

Chromium-Based Catalysts for Ethylene (B1197577) Tetramerization to 1-Octene

While not directly producing 1-octene, 3-ethyl-, chromium-based catalysts are paramount in the selective production of 1-octene from ethylene, a key linear α-olefin. The selective tetramerization of ethylene to 1-octene is a significant industrial process, and understanding its mechanism provides insights into controlling olefin oligomerization. tandfonline.com

The most accepted mechanism for this transformation is the metallacycle mechanism. mdpi.comcaltech.edu This process involves the oxidative coupling of two ethylene molecules to a chromium center to form a chromacyclopentane intermediate. Subsequent insertion of two more ethylene molecules leads to a chromacyclononane intermediate, which then undergoes β-hydride elimination to release 1-octene and regenerate the active catalyst. mdpi.com The selectivity towards 1-octene over other oligomers like 1-hexene (B165129) is determined by the relative energy barriers of ethylene insertion versus β-hydride transfer from the metallacycloheptane intermediate. mdpi.com

The ligand system coordinated to the chromium center plays a crucial role in directing the selectivity of the reaction. Diphosphine ligands, particularly those with specific steric and electronic properties like the PNP ligands developed by Sasol, are highly effective. mdpi.com These catalysts, when activated by an organoaluminum compound such as methylaluminoxane (B55162) (MAO), exhibit high activity and selectivity for 1-octene. researchgate.net

Table 2: Performance of Chromium-Based Catalysts in Ethylene Tetramerization

| Ligand | Co-catalyst | Temperature (°C) | Pressure (bar) | Activity (g/g Cr·h) | 1-Octene Selectivity (wt%) |

| (o-EtOPh)₂PN(Me)P(o-EtOPh)₂ | MAO | 80 | 50 | 1.2 x 10⁶ | 70.8 |

| (o-EtOPh)₂PN(i-Pr)P(o-EtOPh)₂ | MAO | 80 | 50 | 1.5 x 10⁶ | 65.4 |

Data adapted from publicly available research on ethylene tetramerization. researchgate.net This table showcases the high activity and selectivity achievable with specific chromium-based catalyst systems.

Nickel and Other Transition Metal Complexes in Olefin Functionalization

Nickel complexes, particularly those with α-diimine ligands, are well-known for their ability to catalyze olefin polymerization and are capable of "chain-walking" to produce branched polymers from ethylene. acs.orgrsc.org This chain-walking mechanism involves the migration of the metal center along the polymer chain through a series of β-hydride elimination and re-insertion steps. acs.org While typically applied to polymerization, this principle can be harnessed for the isomerization and functionalization of olefins.

The functionalization of a pre-existing olefin like 1-octene, 3-ethyl- can be achieved through various transition metal-catalyzed reactions. Hydroformylation, for example, introduces a formyl group and an alcohol, which can be further transformed. While rhodium is often the metal of choice, cobalt catalysts have also been developed for the hydroaminomethylation of olefins, a domino reaction that combines hydroformylation with reductive amination to produce amines. nih.gov

Other transition metals such as iron, cobalt, and ruthenium also exhibit catalytic activity in olefin transformations. researchgate.net For instance, iron and cobalt catalysts have been investigated for olefin isomerization. acs.org The choice of metal and ligand is critical in determining the outcome of the reaction, whether it be isomerization, hydroformylation, or another functionalization. google.com

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. For the transformation of 1-octene, 3-ethyl-, solid acid catalysts and supported metal catalysts are of particular importance.

Acidic Resins and Zeolites in Olefin Oligomerization

The oligomerization of olefins is a key reaction for producing higher molecular weight products, and this can be applied to 1-octene, 3-ethyl- to synthesize dimers, trimers, and other oligomers. Solid acid catalysts such as acidic resins and zeolites are commonly employed for this purpose. ub.edursc.org

Acidic resins, like sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst), possess strong acidic sites and are effective for olefin oligomerization at relatively low temperatures. ub.edu The reaction proceeds via a carbocation mechanism, where the olefin is protonated to form a secondary or tertiary carbocation, which then attacks another olefin molecule to initiate chain growth. The permanent porosity of macroreticular resins ensures good accessibility of the reactants to the active sites. ub.edu

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. researchgate.net The shape selectivity of zeolites can influence the product distribution in olefin oligomerization. bme.hu For the oligomerization of 1-octene, zeolites like Y, Beta, and ZSM-5 have been studied. researchgate.net The reaction over zeolites often involves not only oligomerization but also isomerization and cracking, depending on the reaction conditions and the specific zeolite used. researchgate.netacs.org

Table 3: Comparison of Solid Acid Catalysts for Olefin Oligomerization

| Catalyst | Type | Key Features | Typical Operating Temperatures |

| Amberlyst 15 | Acidic Resin | Macroreticular, high acid capacity | 80-120°C |

| Zeolite Y | Zeolite | Large pores, strong acid sites | 150-250°C |

| ZSM-5 | Zeolite | Medium pores, shape selective | 200-350°C |

This table provides a general comparison of different solid acid catalysts used in olefin oligomerization.

Supported Metal Catalysts for Olefin Derivatization

Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support, are widely used for various olefin derivatization reactions, including hydrogenation, oxidation, and hydrosilylation. google.comnajah.edu

For the hydrogenation of the double bond in 1-octene, 3-ethyl- to produce 3-ethyloctane, supported palladium or platinum catalysts are highly effective. google.com The metal is typically supported on materials like activated carbon, alumina, or silica. The reaction mechanism involves the dissociative adsorption of hydrogen on the metal surface and the subsequent stepwise addition of hydrogen atoms to the adsorbed olefin. researchgate.net

Hydrosilylation, the addition of a Si-H bond across the double bond, is another important transformation of olefins. This reaction can be catalyzed by supported metal complexes. For example, manganese porphyrin complexes intercalated in clay have been shown to catalyze the hydrosilylation of 1-octene. najah.edu The support can influence the activity and selectivity of the catalyst.

The choice of support material can significantly impact the performance of the catalyst by influencing the dispersion of the metal, its electronic properties, and the accessibility of active sites. researchgate.net

Reactivity and Chemical Transformations of 1 Octene, 3 Ethyl

Hydrogenation and Saturation Pathways

The hydrogenation of 1-octene (B94956), 3-ethyl- results in its saturation to form 3-ethyloctane. This reaction involves the addition of hydrogen across the double bond, a process typically carried out in the presence of a metal catalyst. masterorganicchemistry.com Common heterogeneous catalysts for this type of transformation include palladium, platinum, or nickel supported on materials like activated carbon (Pd/C). masterorganicchemistry.comorganic-chemistry.org The process generally occurs with syn addition of hydrogen atoms to the alkene. masterorganicchemistry.com

The reaction can be performed under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas, though conditions can be adjusted based on the specific catalyst and substrate. organic-chemistry.org For instance, cobalt complexes have also been explored for the hydrogenation of alkenes, including more sterically hindered ones. nih.gov While specific studies on 3-ethyl-1-octene are not abundant, the principles of alkene hydrogenation are well-established. The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the carbons of the double bond. masterorganicchemistry.com

The general transformation is as follows:

1-Octene, 3-ethyl- + H₂ --(Catalyst)--> 3-Ethyloctane

This saturation pathway eliminates the reactive double bond, resulting in a more stable alkane structure.

Oligomerization and Polymerization Reactivity

1-Octene, 3-ethyl-, as a branched alpha-olefin, can undergo oligomerization and polymerization reactions, though its reactivity is influenced by the steric hindrance near the double bond. These reactions are crucial for producing synthetic lubricants and polymers with specific properties. ub.edu

Oligomerization: The oligomerization of α-olefins like 1-octene can be catalyzed by solid acid catalysts, such as zeolites or ion-exchange resins. ub.eduresearchgate.net These processes can lead to the formation of dimers, trimers, and higher oligomers. ub.edu For instance, studies on 1-octene oligomerization show that dimers (C16) are primary products, with selectivity influenced by reaction temperature and catalyst acidity. ub.edu The presence of branching, as in 3-ethyl-1-octene, can affect the reaction rates and product distribution due to steric effects around the reactive site.

Polymerization: Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum compound, are powerful tools for polymerizing α-olefins. libretexts.orgminia.edu.eglibretexts.org These catalysts allow for the production of polymers with high linearity and stereoselectivity. libretexts.orgminia.edu.eg While traditional radical polymerization often leads to branched polymers with poor control over the structure, Ziegler-Natta catalysts enable the synthesis of stereoregular polymers (isotactic or syndiotactic). libretexts.orgminia.edu.eglibretexts.org

The performance of single-site catalysts, a more modern class of Ziegler-Natta catalysts, has shown significant advantages in the polymerization of hindered olefins, offering high stereoselectivity. core.ac.uk The steric hindrance in monomers like 3-ethyl-1-octene would influence the insertion mechanism into the growing polymer chain, affecting the polymer's properties such as molecular weight and tacticity. core.ac.uk

Isomerization of the Carbon Skeleton and Double Bond Position

1-Octene, 3-ethyl- can undergo isomerization, which involves either the migration of the double bond to a different position within the carbon chain or a rearrangement of the carbon skeleton itself.

Double Bond Position Isomerization: The migration of the double bond in alkenes is a common reaction catalyzed by various transition metal complexes or acid catalysts. osti.govingentaconnect.com For terminal olefins like 1-octene, 3-ethyl-, this can lead to the formation of more thermodynamically stable internal olefins. For example, isomerization of 1-octene yields a mixture of 2-octene, 3-octene, and 4-octene. ub.edu The mechanism can proceed through a metal hydride addition-elimination pathway or via a π-allyl metal hydride intermediate. osti.govacs.org Iron carbonyls have been specifically noted to catalyze the isomerization of 3-ethyl-1-pentene, a structurally similar branched alkene. acs.orglsu.edu

Skeletal Isomerization: Rearrangement of the carbon skeleton is a more complex process, often requiring catalysts with strong acid sites, such as zeolites, at higher temperatures. acs.orgtandfonline.com This type of isomerization changes the branching of the molecule. For instance, linear alkanes can be isomerized to their branched counterparts to improve properties like octane (B31449) number in fuels. tandfonline.com While less common for simple olefins under mild conditions, skeletal isomerization can occur in parallel with other reactions like oligomerization and cracking at elevated temperatures. ub.eduresearchgate.net The formation of ethyl-branched isomers during the isomerization of long-chain hydrocarbons has been studied, indicating the complexity of these transformations. mdpi.com

Functionalization Reactions (e.g., Hydroformylation, Halogenation)

The double bond in 1-octene, 3-ethyl- serves as a handle for various functionalization reactions, allowing for the introduction of new chemical groups.

Hydroformylation: This is a key industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. taylorandfrancis.com The reaction is typically catalyzed by cobalt or rhodium complexes. taylorandfrancis.comrsc.org For a terminal alkene like 1-octene, 3-ethyl-, hydroformylation can yield two isomeric aldehydes: the linear product (n-nonanal, 5-ethyl-) and the branched product (2-methyl-4-ethyl-octanal). The ratio of these products (n/iso ratio) is highly dependent on the catalyst system and reaction conditions. beilstein-journals.orgmdpi.com The steric hindrance from the ethyl group at the C-3 position would likely influence the regioselectivity of the reaction.

Halogenation: This reaction involves the addition of halogens (e.g., Cl₂, Br₂) across the double bond to form a dihaloalkane. For 1-octene, 3-ethyl-, this would result in the formation of 1,2-dihalo-3-ethyloctane. This is a common and typically rapid reaction for alkenes.

Other Functionalizations: The allylic C-H bonds in 1-octene, 3-ethyl- (at the C-3 position) are also sites for potential functionalization. snnu.edu.cnnih.govacs.org Catalytic systems involving rhodium and iridium have been developed for the branch-selective C-H functionalization of terminal olefins. snnu.edu.cn These methods allow for the direct introduction of various functional groups, such as amines or ethers, at the allylic position, providing an atom-economical route to more complex molecules. snnu.edu.cn

Aromatization and Cycloaddition Reactions

Aromatization: The conversion of aliphatic compounds like 1-octene, 3-ethyl- into aromatic compounds is a significant transformation, often requiring specific catalysts and conditions. Zeolites, particularly those with strong Brønsted acid sites like ZSM-5, are known to catalyze the aromatization of olefins. mdpi.com This process involves a complex series of reactions including oligomerization, cracking, cyclization, and dehydrogenation. The aromatization of 1-octene over ZSM-5 has been studied as a model reaction for converting long-chain olefins into valuable aromatic hydrocarbons like benzene, toluene, and xylenes (B1142099) (BTEX). mdpi.com The presence of an ethyl branch in 3-ethyl-1-octene could influence the distribution of the final aromatic products.

Cycloaddition Reactions: The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction where a conjugated diene reacts with an alkene (dienophile) to form a six-membered ring. lumenlearning.comwikipedia.org While simple alkenes can act as dienophiles, the reaction is often more efficient with alkenes that have electron-withdrawing groups. 1-Octene, 3-ethyl- could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. The reaction is concerted and stereospecific. lumenlearning.com For instance, a reaction with a cyclic diene would lead to the formation of a bicyclic structure. lumenlearning.com The development of catalysts, for example those based on rhenium, has facilitated Diels-Alder reactions even with less reactive dienophiles like benzene. nih.gov

Polymerization Chemistry Involving 1 Octene, 3 Ethyl As a Co Monomer

Co-polymerization with Ethylene (B1197577) and Propylene (B89431)

The introduction of 1-octene (B94956), 3-ethyl- as a co-monomer in ethylene and propylene polymerization allows for the production of polyolefins with modified properties. This is primarily due to the introduction of short-chain branches into the polymer backbone.

Incorporation of Branched Alpha-Olefins in Polyolefin Production

The use of branched alpha-olefins like 1-octene, 3-ethyl- as co-monomers with ethylene is a key strategy for producing linear low-density polyethylene (B3416737) (LLDPE). rsc.org The presence of these branches disrupts the regular, linear structure of the polyethylene chains. This controlled introduction of short-chain branching is a fundamental method for tuning the chemical and physical properties of the resulting polymer. rsc.org For instance, in the manufacturing of polyethylene, linear alpha-olefins such as 1-octene are often copolymerized with ethylene to create polymers with specific characteristics. google.com However, the presence of significant amounts of branched species, particularly at the second or third carbon atoms of the alpha-olefin, can be undesirable for certain applications that require high linearity. google.com

The reactivity of alpha-olefins in co-polymerization can be influenced by their chain length and branching. Generally, longer chain alpha-olefins may exhibit different reactivity ratios compared to shorter ones. conicet.gov.ar The incorporation of these co-monomers is also highly dependent on the catalyst system employed. mdpi.comrsc.org

Impact on Polymer Microstructure and Crystallinity

The reduction in crystallinity directly impacts the material's thermal and mechanical properties. A decrease in crystallinity generally leads to a lower melting temperature (Tm) and reduced stiffness, while potentially increasing flexibility and impact strength. rsc.orgwiley-vch.de For example, in ethylene/1-octene copolymers, increasing the 1-octene content leads to a decrease in crystallinity and melting point. rsc.org At high incorporation levels, the resulting LLDPE can even become amorphous. rsc.org The distribution of these branches along the polymer chain, which can be random or blocky, further influences the final properties. researchgate.net Living polymerization techniques can be employed to create block copolymers with distinct hard (highly crystalline) and soft (amorphous) segments, offering a route to thermoplastic elastomers. researchgate.net

Homopolymerization of Branched Higher Alpha-Olefins

The homopolymerization of branched higher alpha-olefins, such as 1-octene, 3-ethyl-, can lead to polymers with unique properties, including high melting points and specific stereoregularity. epo.org Polymers produced from branched, higher alpha-olefins typically exhibit higher melting points (often above 180°C) compared to polymers derived from linear monomers like ethylene or propylene. epo.org For optimal properties like strength and a high melting point, it is often preferred that the polymer consists of a high molar percentage of moieties derived from these branched alpha-olefins. epo.org

Catalysis in 1-Octene, 3-ethyl- Polymerization

The choice of catalyst is critical in controlling the polymerization of olefins, including 1-octene, 3-ethyl-. The two main classes of catalysts used are Ziegler-Natta and metallocene catalysts, each offering distinct advantages and control over the polymerization process and resulting polymer properties.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, which are heterogeneous systems typically composed of a titanium compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, have been traditionally used for olefin polymerization. nih.govacs.org While highly active, Ziegler-Natta catalysts often have multiple types of active sites, which can lead to polymers with a broad molecular weight distribution and a non-uniform distribution of co-monomers. wiley-vch.denih.gov In the case of ethylene/1-octene copolymerization, polymers produced with Ziegler-Natta catalysts can have a low incorporation of the 1-octene co-monomer. mdpi.comresearchgate.net This can result in materials with less than ideal elastic properties. mdpi.com The heterogeneity of active sites in these catalysts means that different sites may produce polymer chains with varying co-monomer content and molecular weights. wiley-vch.de

| Catalyst Type | Co-monomer Incorporation | Molecular Weight Distribution |

| Ziegler-Natta | Generally lower and non-uniform | Broad |

| Metallocene | Higher and more uniform | Narrow |

Advanced Spectroscopic and Chromatographic Analysis of 1 Octene, 3 Ethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the isomeric variations of ethyl-substituted octenes.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, allowing for the identification of different chemical environments. In the analysis of alkene isomers, ¹H NMR can distinguish between protons attached to sp²-hybridized carbons of the double bond and those on sp³-hybridized carbons of the alkyl chain. For instance, the ¹H NMR spectrum of 1-octene (B94956) shows characteristic signals for the vinyl protons (=C-H) at chemical shifts higher than 3.0 ppm, while the alkyl protons appear below this value. uobabylon.edu.iq The integration of these signals provides a ratio of the different types of protons, aiding in structural confirmation. In a study involving the reaction of 1-octene, specific proton signals were assigned to the resulting products, demonstrating the utility of ¹H NMR in monitoring chemical transformations. oc-praktikum.de

Interactive Table: Representative ¹H NMR Data for an Octene Derivative

| δ (ppm) | Multiplicity | Number of Protons | Assignment |

| 4.93 | q | 1H | =CH |

| 2.05 | br, s | 1H | -CH- |

| 1.48 | d | 3H | -CH₃ |

Note: This table is based on representative data for a derivative and illustrates the type of information obtained from ¹H NMR spectroscopy. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule, including the position of branching and the microstructure of polymers. For ethylene (B1197577)/1-octene copolymers, ¹³C NMR is a primary technique for identifying and quantifying the incorporation of the 1-octene comonomer. researchgate.net High-frequency ¹³C NMR at 188.6 MHz allows for the resolution of unique resonances from the hexyl chain branches in these copolymers. acs.org

The chemical shifts of the carbon atoms, particularly those beta to the branching point (Cβ), are sensitive to the length of the branch. mdpi.com This allows for the differentiation between short-chain branches, like the ethyl group in 3-ethyl-1-octene, and longer-chain branches. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), provide unambiguous assignments of both ¹H and ¹³C resonances, further solidifying the structural analysis of complex branched olefins. acs.org

Interactive Table: Key ¹³C NMR Signals for Ethylene/1-Octene Copolymers

| Chemical Shift (ppm) | Carbon Type | Significance |

| ~27.21 | Sβδ+ | Characteristic of methyl branches. mdpi.com |

| ~27.08 | Sβδ+ | Indicative of ethyl branches. mdpi.com |

| ~27.05 | Sβδ+ | Suggests longer chain branches (e.g., butyl, hexyl). mdpi.com |

¹H NMR Applications

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for analyzing complex mixtures of volatile compounds like alkene isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column. ebi.ac.uk Following separation, the isomers are introduced into the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For 1-octene, the parent ion has a nominal mass of 112. youtube.com Common fragments include the loss of an ethyl radical (M-29), resulting in a peak at m/z 83, and the formation of a butyl cation at m/z 57. youtube.com The analysis of these fragmentation patterns is crucial for the positive identification of 1-Octene, 3-ethyl- and its isomers in a sample. nih.gov GC-MS has been successfully employed in the analysis of various octene derivatives, including 1-octen-3-one (B146737) and 1-octen-3-ol. analytice.comresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of an alkene like 1-Octene, 3-ethyl- will exhibit characteristic absorption bands.

Key vibrational modes for alkenes include:

C=C stretch: A moderate band in the region of 1680-1640 cm⁻¹. The spectrum for 1-octene shows this band at 1642 cm⁻¹. uobabylon.edu.iqmaricopa.edu

=C-H stretch: A band at a frequency slightly higher than 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. uobabylon.edu.iqlibretexts.org For 1-octene, this appears at 3079 cm⁻¹. maricopa.edu

=C-H bend: Strong bands in the 1000-650 cm⁻¹ region. uobabylon.edu.iqlibretexts.org

The presence of C-H stretching bands for sp³-hybridized carbons (alkane-like) is also expected below 3000 cm⁻¹. maricopa.edu The combination of these characteristic bands allows for the confirmation of the alkene functional group within the molecular structure. The region below 1400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for each molecule, aiding in its specific identification. maricopa.edu

Interactive Table: Characteristic IR Absorption Bands for Alkenes

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance in 1-Octene, 3-ethyl- |

| =C-H Stretch | 3100-3000 | Confirms the presence of hydrogens on the double bond. uobabylon.edu.iqlibretexts.org |

| C-H Stretch (sp³) | 3000-2850 | Indicates the presence of the ethyl and pentyl alkyl groups. libretexts.org |

| C=C Stretch | 1680-1640 | Confirms the presence of the carbon-carbon double bond. uobabylon.edu.iqlibretexts.org |

| =C-H Bend | 1000-650 | Provides further evidence of the alkene functional group. uobabylon.edu.iqlibretexts.org |

Chromatographic Methodologies for High-Resolution Separation of Isomers

High-resolution separation of closely related isomers of 1-Octene, 3-ethyl- is essential for accurate analysis and quantification. Gas chromatography (GC) is a primary technique for this purpose due to the volatility of these compounds. The choice of the GC column's stationary phase is critical for achieving separation. Different isomers will exhibit slightly different retention times on the column, allowing for their individual detection. core.ac.uk

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of olefinic isomers. google.com Reverse-phase HPLC methods, using columns such as C18, have been developed for the separation of compounds like 1-octen-3-ol. sielc.com The mobile phase composition, often a mixture of solvents like acetonitrile (B52724) and water with additives, is optimized to achieve the desired separation. sielc.com These chromatographic techniques, when coupled with sensitive detectors like mass spectrometers, provide powerful tools for the detailed analysis of 1-Octene, 3-ethyl- and its isomeric forms.

Theoretical and Computational Studies on 1 Octene, 3 Ethyl

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Octene (B94956), 3-ethyl-. These methods model the electronic structure of the molecule, which dictates its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving alkenes like 1-Octene, 3-ethyl-. numberanalytics.com DFT allows for the calculation of potential energy surfaces, the identification of transition states, and the determination of reaction pathways. numberanalytics.com

For instance, DFT has been employed to study the metathesis of 1-octene, a reaction analogous to what 3-ethyl-1-octene would undergo. nih.gov These studies investigate the geometry of participating species and the potential energy surface of the catalytic cycles. nih.gov Such calculations can elucidate the kinetic and thermodynamic favorability of different reaction pathways. For example, in related olefin metathesis reactions, DFT can determine which catalytically active species are most likely to form and which products are thermodynamically favored. nih.gov

DFT is also instrumental in understanding polymerization reactions. In the context of ethylene (B1197577) and α-olefin copolymerization, computational studies, often employing DFT, have been used to elucidate the reaction mechanisms of catalysts. nih.gov These studies can explain experimental observations, such as the rate of consumption of the α-olefin. nih.gov While specific studies on 3-ethyl-1-octene are not prevalent, the principles derived from studies on similar molecules like 1-octene are directly applicable.

A general workflow for DFT studies of reaction mechanisms involves:

Initial geometry optimization of reactants, products, and potential intermediates.

Locating the transition state structure on the potential energy surface.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. numberanalytics.com

Calculating the energies of all species to determine reaction barriers and thermodynamics.

Table 1: Key Applications of DFT in Studying Alkene Reactions

| Application | Description | Reference |

|---|---|---|

| Reaction Pathway Analysis | Mapping the potential energy surface to identify the most favorable reaction route. | numberanalytics.com |

| Transition State (TS) Location | Identifying the highest energy point along the reaction coordinate, which determines the activation energy. | numberanalytics.com |

| Catalyst Mechanism Elucidation | Investigating the role of a catalyst in lowering the activation energy and guiding the reaction toward a specific product. | nih.govchemrxiv.org |

| Thermodynamic Predictions | Calculating the relative stability of reactants, intermediates, and products. | nih.gov |

Molecular Orbital Analysis of Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the interactions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and symmetry of these orbitals are key to predicting how a molecule will react.

In the case of 1-Octene, 3-ethyl-, the double bond represents a region of high electron density, making the π orbital a likely HOMO. The corresponding π* (antibonding) orbital would be the LUMO. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is used to explain various chemical phenomena, including cycloaddition reactions. researchgate.net For an alkene like 1-Octene, 3-ethyl-, the HOMO can interact with the LUMO of an electrophile, while its LUMO can interact with the HOMO of a nucleophile. The nature of these interactions dictates the course of the reaction.

Table 2: General Principles of Molecular Orbital Analysis for Alkenes

| Concept | Description | Relevance to 1-Octene, 3-ethyl- |

|---|---|---|

| HOMO | The highest energy orbital containing electrons. For an alkene, this is typically the π orbital of the double bond. | The site of initial attack by electrophiles. |

| LUMO | The lowest energy orbital that is unoccupied. For an alkene, this is the π* orbital. | The site of initial attack by nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. researchgate.net |

| Orbital Symmetry | The symmetry of the orbitals must be compatible for a reaction to occur under orbital control. | Important in pericyclic reactions like cycloadditions and electrocyclic reactions. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-Octene, 3-ethyl-, MD simulations can provide valuable information about its bulk properties, intermolecular interactions, and behavior in solution.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. Force fields for α-olefins like 1-octene have been developed and can be adapted for 3-ethyl-1-octene. scispace.com These force fields typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

MD simulations can be used to calculate properties such as:

Density and viscosity of the liquid state. acs.org

The structure of the liquid, through the analysis of radial distribution functions (RDFs). mdpi.com RDFs can reveal the average distance and coordination number of molecules, providing insight into intermolecular packing and interactions. mdpi.com

Diffusion coefficients, which describe the rate of movement of molecules.

Computational Catalysis: Modeling Reaction Pathways and Catalyst Design

Computational catalysis is a field that uses computational methods, primarily DFT, to model catalytic reactions. researchgate.netacs.org This approach is crucial for understanding how catalysts work and for designing new, more efficient catalysts.

The synthesis of α-olefins like 1-octene often involves transition metal catalysts. sciengine.comresearchgate.net Computational studies have been instrumental in elucidating the mechanisms of these reactions, such as ethylene oligomerization. chemrxiv.orgacs.org For instance, DFT calculations can be used to model the entire catalytic cycle, including:

Coordination of the olefin to the metal center.

Insertion of the olefin into a metal-alkyl bond (chain propagation).

β-hydride elimination or other termination steps that release the product and regenerate the catalyst.

These models can predict the selectivity of a catalyst for a particular α-olefin. For example, in chromium-catalyzed ethylene trimerization and tetramerization, computational studies have explored how the catalyst structure influences the formation of 1-hexene (B165129) versus 1-octene. chemrxiv.orgacs.org The relative energies of different metallacycle intermediates and the barriers for their subsequent reactions determine the product distribution. acs.org

By understanding these structure-activity relationships, researchers can computationally screen potential new catalysts before they are synthesized in the lab. This "in silico" design process can significantly accelerate the discovery of improved catalysts for the production of specific olefins like 1-Octene, 3-ethyl- or its isomers.

Table 3: Computational Approaches in Catalyst Design for Olefin Production

| Computational Technique | Application | Outcome | Reference |

|---|---|---|---|

| DFT | Modeling catalytic cycles for ethylene oligomerization. | Understanding selectivity towards specific α-olefins like 1-octene. | chemrxiv.orgacs.org |

| DFT | Calculating transition state energies for key reaction steps. | Predicting reaction rates and identifying rate-determining steps. | |

| Hybrid QM/MM | Studying large catalytic systems by treating the active site with quantum mechanics and the rest of the system with molecular mechanics. | Balancing computational cost and accuracy for complex catalyst structures. |

| Virtual Screening | Computationally evaluating libraries of potential ligands or catalysts. | Identifying promising candidates for experimental synthesis and testing. | |

Industrial and Synthetic Utility of 1 Octene, 3 Ethyl As a Chemical Building Block

Role as a Key Intermediate in Organic Synthesis

The presence of a terminal C=C double bond in 1-Octene (B94956), 3-ethyl- allows it to participate in numerous addition reactions, making it a versatile intermediate for creating functionalized molecules. Key transformations include hydroformylation and oxidation, which introduce oxygen-containing functional groups and form the basis for producing a range of valuable chemical derivatives.

A significant industrial application for alpha-olefins is the production of aldehydes and alcohols via the hydroformylation reaction, also known as the oxo process. wikipedia.org This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond in the presence of a catalyst, typically based on cobalt or rhodium. google.comrsc.org

When applied to 1-Octene, 3-ethyl-, hydroformylation is expected to yield a mixture of isomeric C11 aldehydes. The primary product would be the linear (or less branched) aldehyde, 4-ethyl-nonanal, resulting from anti-Markovnikov addition of the formyl group to the terminal carbon. A secondary, more branched product, 2-(1-ethylhexyl)acetaldehyde, would also be formed. The ratio of these isomers can often be controlled by the choice of catalyst and reaction conditions. rsc.org

These resulting aldehydes are valuable intermediates themselves or can be readily hydrogenated to produce the corresponding C11 higher alcohols: 4-ethyl-1-nonanol (B13432478) and 2-(1-ethylhexyl)ethanol. wikipedia.org These branched long-chain alcohols are part of a class of compounds used in various industrial applications.

| Reactant | Reaction | Primary Aldehyde Product | Corresponding Alcohol |

|---|---|---|---|

| 1-Octene, 3-ethyl- | Hydroformylation & Hydrogenation | 4-ethyl-nonanal | 4-ethyl-1-nonanol |

| 2-(1-ethylhexyl)acetaldehyde | 2-(1-ethylhexyl)ethanol |

Carboxylic acids can be synthesized from 1-Octene, 3-ethyl- through two principal pathways: the oxidation of the aldehydes derived from hydroformylation or the direct oxidative cleavage of the olefinic double bond.

Following the hydroformylation route, the C11 aldehydes (4-ethyl-nonanal and its isomer) can be further oxidized to produce the corresponding C11 carboxylic acids. libretexts.org This would result in 4-ethyl-nonanoic acid and 2-(1-ethylhexyl)acetic acid.

Alternatively, a more direct method involves the oxidative cleavage of the C=C double bond. This reaction can be accomplished using strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or through catalytic methods, such as using hydrogen peroxide (H₂O₂) with a tungstic acid catalyst. libretexts.orgresearchgate.net This process breaks the molecule at the double bond, converting the terminal CH₂ group into CO₂ and oxidizing the second carbon of the double bond. For 1-Octene, 3-ethyl-, this cleavage would result in the formation of a C9 carboxylic acid, specifically 2-ethylheptanoic acid. This reaction is analogous to the oxidation of 1-octene, which yields heptanoic acid. researchgate.net

| Pathway | Intermediate/Reactant | Oxidizing Agent (Example) | Carboxylic Acid Product |

|---|---|---|---|

| Via Hydroformylation | 4-ethyl-nonanal | KMnO₄ or CrO₃ | 4-ethyl-nonanoic acid |

| 2-(1-ethylhexyl)acetaldehyde | KMnO₄ or CrO₃ | 2-(1-ethylhexyl)acetic acid | |

| Direct Oxidative Cleavage | 1-Octene, 3-ethyl- | H₂O₂ / Tungsten Catalyst | 2-ethylheptanoic acid |

Production of Higher Alcohols and Aldehydes

Applications in Specialty Chemicals and Materials

While 1-Octene, 3-ethyl- itself is not typically a final product, its derivatives are potential components in the formulation of various specialty chemicals. The value of this branched olefin lies in its ability to impart specific properties, such as fluidity at low temperatures, steric hindrance, and solubility in organic media, to its derivatives.

Plasticizers and Lubricants: The higher alcohols (e.g., 4-ethyl-1-nonanol) and carboxylic acids (e.g., 2-ethylheptanoic acid) derived from 1-Octene, 3-ethyl- can be esterified to produce large, bulky molecules. These esters are candidates for use as synthetic lubricants and as plasticizers for polymers like PVC, where they improve flexibility. wikipedia.orgthegoodscentscompany.com

Surfactants: Branched-chain alcohols can be used as intermediates in the synthesis of non-ionic surfactants, which are used in detergents, wetting agents, and emulsifiers.

Coatings and Paint Driers: Metal salts of branched-chain carboxylic acids, such as cobalt or manganese salts of 2-ethylheptanoic acid, can function as effective "driers" in oil-based paints and varnishes, catalyzing the oxidative cross-linking of drying oils.

Future Prospects in Sustainable Chemical Manufacturing

The future utility of specialty olefins like 1-Octene, 3-ethyl- is linked to advancements in sustainable chemical production. Key trends include the development of more efficient catalytic processes and the use of renewable feedstocks.

Modern research focuses on creating highly selective catalytic systems for olefin functionalization. For hydroformylation, the development of recyclable catalysts improves process efficiency and reduces waste. rsc.org For oxidation, the use of hydrogen peroxide as an oxidant with a phase-transfer catalyst represents a green chemical process, as the primary byproduct is water, avoiding the use of stoichiometric heavy-metal oxidants. researchgate.net

Furthermore, significant progress is being made in the on-purpose synthesis of specific branched α-olefins directly from ethylene (B1197577), which is abundantly available and can be produced from renewable resources like bio-ethanol. researchgate.netuni-bayreuth.de Catalytic systems that can selectively co-oligomerize ethylene with other olefins allow for the targeted construction of complex branched structures. uni-bayreuth.denih.gov While the direct synthesis of 1-Octene, 3-ethyl- via this route is not yet established, these advancements point toward a future where such specialty olefins could be manufactured more sustainably, reducing by-product formation and reliance on traditional petrochemical refining and separation processes. uni-bayreuth.de

Environmental Behavior and Biotransformation of Branched Higher Alkenes

Photochemical and Chemical Degradation Pathways in the Environment

Once released into the environment, volatile organic compounds (VOCs) like 1-Octene (B94956), 3-ethyl- are expected to partition primarily to the atmosphere. texas.govchemicalbook.com In the troposphere, its persistence is governed by reactions with photochemically generated oxidants. The primary degradation pathways for alkenes are reactions with hydroxyl (OH) radicals, ozone (O3), and, to a lesser extent, nitrate (B79036) (NO3) radicals, particularly at night. rsc.orgnih.gov

The presence of a carbon-carbon double bond makes alkenes highly reactive. rsc.org For 1-Octene, 3-ethyl-, a trisubstituted alkene, the reaction with OH radicals and ozone are the most significant atmospheric sinks. rsc.orgrsc.orgspectroscopyonline.com

Reaction with OH Radicals : This is typically the dominant daytime degradation pathway for alkenes. rsc.org The rate constants for OH radical reactions with C6-C10 alkenes are high, suggesting a short atmospheric lifetime. nih.gov For instance, the rate constant for the reaction of OH radicals with 1-decene (B1663960) is 3.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric half-life of about 11 hours. nih.gov The rate constants for branched alkenes like 2-methyl-1-alkenes increase with carbon number, ranging up to 7.85 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 2-methyl-1-decene. nih.gov Based on these analogs, 1-Octene, 3-ethyl- is expected to have a similarly high reaction rate and a short atmospheric half-life, likely on the order of several hours.

Ozonolysis : The reaction with ozone is another crucial degradation mechanism for alkenes. rsc.org This process involves an oxidative cleavage of the double bond. The reaction proceeds through the formation of an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a stabilized Criegee intermediate (sCI). rsc.orgrsc.org For 1-Octene, 3-ethyl- (CH₂=CH-CH(CH₂CH₃)-(CH₂)₄-CH₃), ozonolysis is predicted to cleave the C1-C2 double bond to yield formaldehyde (B43269) (from the CH₂= terminus) and 2-ethylheptanal (from the rest of the molecule). The Criegee intermediates formed are highly reactive and can contribute to the formation of other atmospheric oxidants, including OH radicals. rsc.org The reactivity of alkenes towards ozone generally increases with the number of alkyl substituents on the double bond, with trisubstituted alkenes being more reactive than monosubstituted ones. rsc.orgrsc.org

Reaction with Nitrate Radicals : During nighttime, in the absence of sunlight, reactions with the nitrate radical (NO₃) can become a significant loss process for alkenes. nih.gov

The rapid degradation of 1-Octene, 3-ethyl- via these photochemical pathways indicates that it is not likely to persist for long periods in the atmosphere or be transported over long distances.

Table 1: Predicted Atmospheric Degradation of 1-Octene, 3-ethyl-

| Degradation Pathway | Primary Reactant | Predicted Products | Estimated Atmospheric Half-life |

|---|---|---|---|

| Photochemical Oxidation (Daytime) | Hydroxyl Radical (•OH) | Hydroxylated derivatives, carbonyls | Hours nih.govnih.gov |

| Ozonolysis (Day/Night) | Ozone (O₃) | Formaldehyde, 2-Ethylheptanal, Criegee Intermediates | Hours to a few days nih.gov |

| Nitrate Radical Reaction (Nighttime) | Nitrate Radical (NO₃•) | Nitrooxy-alkyl radicals, organic nitrates | Hours to days nih.gov |

Biodegradation by Microbial Systems

The biodegradation of 1-Octene, 3-ethyl- in soil and water is a critical process determining its environmental fate. As with its atmospheric chemistry, specific studies on this compound are scarce. However, extensive research on petroleum hydrocarbons provides a strong basis for predicting its behavior.

Hydrocarbons can be biodegraded by a wide variety of naturally occurring microorganisms, including bacteria, fungi, and algae, with aerobic degradation being the most rapid and complete pathway. mdpi.comenviro.wiki The susceptibility of a hydrocarbon to microbial attack is highly dependent on its chemical structure. The general order of degradability is linear alkanes > branched alkanes > alkenes > cyclic alkanes > aromatics. mdpi.comenviro.wiki

Effect of Branching : The ethyl group at the C-3 position in 1-Octene, 3-ethyl- is a key structural feature. Alkyl branching can hinder biodegradation by sterically impeding the enzymatic action of microbial monooxygenases and the subsequent β-oxidation pathway, which is a primary mechanism for alkane and fatty acid degradation. vulcanchem.comnih.gov Highly branched alkanes are often more recalcitrant than their linear counterparts. nih.gov

Effect of Unsaturation : The presence of the double bond in alkenes (olefins) makes them more chemically reactive than alkanes and susceptible to different initial enzymatic attacks. Studies have shown that some olefins are highly bioavailable and readily utilized by microbial communities, leading to rapid degradation. ineos.com For instance, research on drilling fluids showed that olefins demonstrated faster and more complete biodegradation compared to more branched iso-paraffin fluids. ineos.com

Microbial Pathways : The initial step in aerobic degradation typically involves the oxidation of the molecule by oxygenase enzymes to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. enviro.wikiresearchgate.net This resulting fatty acid can then be metabolized through the β-oxidation pathway. nih.gov Several microbial genera, such as Pseudomonas, Mycobacterium, and Candida, are known to degrade a wide range of hydrocarbons, including alkanes and alkenes. nih.govnih.gov The ability to degrade branched-chain hydrocarbons has been specifically noted in Mycobacterium species. nih.gov

Environmental conditions heavily influence biodegradation rates. The process requires the presence of oxygen, water, and essential nutrients like nitrogen and phosphorus to support microbial growth and metabolism. enviro.wiki

Table 2: Factors Influencing Biodegradation of Branched Higher Alkenes

| Factor Category | Specific Factor | Impact on Biodegradation Rate |

|---|---|---|

| Chemical Structure | Degree of Branching | Generally decreases rate due to steric hindrance nih.gov |

| Chain Length | Moderate chain lengths (C10-C22) are often readily degraded | |

| Unsaturation (Alkene) | Can increase susceptibility to initial enzymatic attack ineos.com | |

| Environmental Conditions | Oxygen Availability | Crucial for aerobic degradation; rate-limiting factor enviro.wiki |

| Nutrient Levels (N, P) | Essential for microbial growth; low levels can limit degradation enviro.wiki | |

| Temperature & pH | Affect microbial enzyme activity; optimal ranges exist | |

| Water Availability | Necessary for microbial activity and substrate transport mdpi.com | |

| Microbial Characteristics | Presence of Adapted Microbes | Specialized hydrocarbon-degrading genera enhance rates nih.gov |

| Microbial Consortia | Mixed communities are often more effective than single species | |

| Biosurfactant Production | Can increase the bioavailability of hydrophobic compounds |

Environmental Monitoring and Risk Assessment Methodologies

The potential release of 1-Octene, 3-ethyl- from industrial activities necessitates methodologies for its detection in the environment and for assessing the associated risks.

Environmental Monitoring : Monitoring for C10 hydrocarbons in air, water, and soil typically relies on well-established analytical chemistry techniques. The standard method for identifying and quantifying such volatile compounds is gas chromatography (GC), often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. perkinelmer.comcurresweb.com

Sample Collection : For water samples, methods include liquid-liquid extraction or micro-extraction using a solvent like hexane, followed by GC analysis. gov.bc.ca For soil, solvent extraction is also used. For air samples, collection often involves drawing air through sorbent tubes that trap the VOCs, which are then thermally desorbed into the GC system.

Analysis : In complex mixtures of petroleum hydrocarbons, compounds are often grouped and quantified by carbon number ranges (e.g., C10-C12 aliphatics) rather than as individual isomers, a practice known as Total Petroleum Hydrocarbon (TPH) analysis. nelac-institute.orgitrcweb.org

Risk Assessment Methodologies : Environmental risk assessment is a systematic process used to evaluate the potential harm to human health and the environment from exposure to chemical substances. claire.co.uk The process for a compound like 1-Octene, 3-ethyl- would follow a standard framework. claire.co.ukresearchgate.net

Hazard Identification : This step determines if a chemical can cause adverse effects. For a C10 alkene, this involves reviewing its physical-chemical properties (e.g., flammability) and toxicological data. researchgate.net

Exposure Assessment : This step evaluates the pathways, magnitude, frequency, and duration of exposure. It considers how the chemical might move from a source (e.g., a spill) to a receptor (e.g., humans, aquatic life) through air, water, or soil. health.gov.au

Toxicity Assessment (Dose-Response Assessment) : This step quantifies the relationship between the dose of the substance and the incidence of adverse health effects in an exposed population.

Risk Characterization : This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in a specific population under defined exposure conditions. claire.co.ukhealth.gov.au

This framework allows regulators and environmental managers to determine if the concentration of a contaminant at a site poses an unacceptable risk and to establish cleanup targets if necessary. claire.co.ukresearchgate.net Given the complexity of hydrocarbon mixtures, risk assessments often use data on TPH fractions or representative indicator compounds. itrcweb.org

Table 3: General Framework for Environmental Risk Assessment

| Step | Objective | Key Activities |

|---|---|---|

| 1. Hazard Identification | To identify the potential adverse effects a chemical can cause. | Review toxicological studies; classify physical hazards (e.g., flammability) and health hazards (e.g., toxicity). researchgate.net |

| 2. Exposure Assessment | To quantify the exposure of receptors to the chemical. | Identify sources and release pathways; model environmental fate and transport; measure or estimate concentrations in environmental media (air, water, soil); identify exposed populations and intake routes. health.gov.au |

| 3. Toxicity Assessment | To determine the dose-response relationship for the chemical. | Derive toxicity reference values (e.g., Reference Dose, Cancer Slope Factor) from animal or human studies. |

| 4. Risk Characterization | To estimate the nature and probability of adverse effects. | Compare exposure estimates with toxicity values to calculate risk levels (e.g., Hazard Quotient, Cancer Risk); summarize findings, uncertainties, and assumptions. claire.co.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.